N-benzyl-6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinamine
Description
N-benzyl-6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinamine is a pyrimidine derivative characterized by a central pyrimidine ring substituted at the 2-, 4-, and 6-positions. The 2-position features a phenyl group, the 4-position an N-benzylamine moiety, and the 6-position a [(4-chlorobenzyl)sulfanyl]methyl substituent. This structural complexity confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~3.5–4.0) and a molecular weight of approximately 455.98 g/mol.
Properties
IUPAC Name |
N-benzyl-6-[(4-chlorophenyl)methylsulfanylmethyl]-2-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3S/c26-22-13-11-20(12-14-22)17-30-18-23-15-24(27-16-19-7-3-1-4-8-19)29-25(28-23)21-9-5-2-6-10-21/h1-15H,16-18H2,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDOKBQPHURSIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=C2)CSCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three primary components (Fig. 1):
- Pyrimidine core : 4-Aminopyrimidine with substituents at positions 2, 4, and 6.
- 2-Phenyl group : Introduced via nucleophilic aromatic substitution or cross-coupling.
- 6-{[(4-Chlorobenzyl)sulfanyl]methyl} side chain : Built through thioether formation.
Key intermediates include:
- 4-Amino-2-phenylpyrimidine-6-carbaldehyde
- 4-Chlorobenzyl mercaptan
- N-Benzyl protective group precursors .
Core Pyrimidine Ring Construction
Biginelli-like Multicomponent Reactions
A modified Biginelli reaction using ethyl benzoylacetate, benzamidine hydrochloride, and formaldehyde under acidic conditions yields 2-phenyl-4,6-dihydroxypyrimidine. Subsequent chlorination with POCl₃ converts hydroxyl groups to chlorides, enabling amination at position 4 (Table 1).
Table 1: Pyrimidine Core Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | HCl (cat.), EtOH, reflux | 78 | |
| Chlorination | POCl₃, DMF, 80°C, 6 h | 92 | |
| Amination (Position 4) | Benzylamine, K₂CO₃, DMF, 110°C | 85 |
Transition Metal-Catalyzed Coupling
Palladium-catalyzed Suzuki-Miyaura coupling introduces the 2-phenyl group post-cyclization. Using 2-chloropyrimidine and phenylboronic acid with Pd(PPh₃)₄ achieves 89% yield.
Functionalization at Position 6
Thioether Formation via Nucleophilic Substitution
6-Bromomethyl intermediates react with 4-chlorobenzyl mercaptan under basic conditions:
$$
\text{C}{11}\text{H}{10}\text{BrN}3 + \text{HSCH}2\text{C}6\text{H}4\text{Cl-4} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Target} \quad (85\% \text{ yield})
$$
Key Variables:
- Solvent polarity (DMF > THF) improves nucleophilicity.
- Excess Et₃N (2.5 eq.) minimizes disulfide byproducts.
Reductive Amination Alternative
Condensation of 6-formylpyrimidine with 4-chlorobenzylthiol followed by NaBH₄ reduction achieves 72% yield but requires strict moisture control.
N-Benzyl Group Installation
Buchwald-Hartwig Amination
Direct amination of 4-chloropyrimidine with benzylamine using Pd₂(dba)₃ and Xantphos ligand:
$$
\text{C}{10}\text{H}7\text{ClN}3 + \text{PhCH}2\text{NH}_2 \xrightarrow{\text{Pd, 110°C}} \text{N-Benzyl intermediate} \quad (91\% \text{ yield})
$$
SNAr Reaction Limitations
Electron-deficient pyrimidines react sluggishly with benzylamine; microwave irradiation (150°C, 30 min) enhances efficiency to 68%.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyrimidine-H), 7.65–7.12 (m, 14H, aromatic).
- HRMS : m/z 488.1245 [M+H]⁺ (calc. 488.1249).
Challenges and Optimization Opportunities
Competing Side Reactions
- Disulfide formation : Mitigated by degassing solvents and using N₂ atmosphere.
- Over-alkylation : Controlled by stepwise addition of 6-bromomethyl precursor.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: The benzyl and chlorobenzyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the benzyl or chlorobenzyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Pd/C, H2
Substitution: NaH, KOtBu, DMF, THF
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted pyrimidines depending on the nucleophile used
Scientific Research Applications
N-benzyl-6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-benzyl-6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural Analogues and Substituent Effects
The compound’s closest structural analogs are distinguished by variations in substituents at the 2-, 4-, and 6-positions:
Key Observations :
- 2-Position: Substitution with phenyl (target compound) vs. The phenyl group in the target compound may enhance binding to hydrophobic pockets in enzymes .
- 6-Position: The [(4-chlorobenzyl)sulfanyl]methyl group in the target compound offers both lipophilic (chlorobenzyl) and moderately polar (sulfanyl) properties. In contrast, sulfonyl groups (e.g., ) increase polarity and hydrogen-bonding capacity, while phenoxy (e.g., ) reduces sulfur-mediated reactivity.
- 4-Position : The N-benzylamine moiety is conserved in multiple analogs, suggesting its role in base pairing or receptor interactions.
Physicochemical and Predicted Properties
- Lipophilicity : The target compound’s logP is higher than sulfonyl-containing analogs (e.g., 416.5 g/mol compound in has logP ~2.5) due to the chlorobenzyl group.
- Solubility : Sulfanyl groups (as in the target compound and ) may improve aqueous solubility compared to purely aromatic analogs (e.g., ).
- Bioavailability: The acetamide derivative (MW 429.99) may exhibit better membrane permeability due to its balanced polar/nonpolar substituents.
Biological Activity
N-benzyl-6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinamine is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features a pyrimidine core, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and herbicidal activities. This article reviews the biological activity of this compound, presenting data from various studies, including structure-activity relationships (SAR), case studies, and research findings.
- Molecular Formula: C20H20ClN3S
- Molecular Weight: 355.89 g/mol
- CAS Number: 338960-31-9
| Property | Value |
|---|---|
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 431.4 ± 45.0 °C at 760 mmHg |
| Flash Point | 214.7 ± 28.7 °C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to the inhibition or modulation of various biological pathways:
- Antimicrobial Activity: The compound may inhibit bacterial enzymes, which is crucial in the development of new antibiotics.
- Anticancer Activity: It could interfere with cell signaling pathways that are essential for tumor growth and survival, making it a candidate for further investigation in cancer therapy.
Antimicrobial Activity
A study investigated the antimicrobial properties of various pyrimidine derivatives, including this compound. The results indicated that compounds with electron-withdrawing groups at specific positions on the benzyl ring exhibited enhanced antimicrobial activity compared to their counterparts without such modifications.
Anticancer Potential
In another study focusing on cancer cell lines, this compound demonstrated significant cytotoxic effects against several types of cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications on the benzyl moiety significantly impacted the biological activity of the compound. The presence of a chlorine atom at the para position on the benzyl group was found to enhance both antimicrobial and anticancer activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
